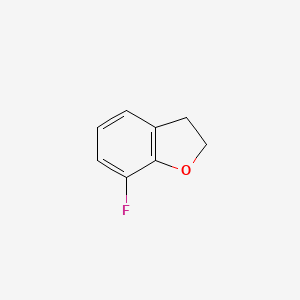
2-Bromo-4-fluoro-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-5-methoxypyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring with a nitrogen atom and various substituents attached. The presence of bromine at the second position, fluorine at the fourth position, and a methoxy group at the fifth position introduces unique properties to the molecule. This compound is used in various scientific research applications, including drug synthesis, material science, and catalyst development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-fluoro-5-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) are typical.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed from coupling reactions.
Scientific Research Applications
2-Bromo-4-fluoro-5-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is used in the synthesis of potential therapeutic agents, including kinase inhibitors and other drug candidates.
Industry: The compound is utilized in material science for the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methoxypyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved vary depending on the specific biological system and the nature of the compound’s interaction with its target .
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-methoxypyridine: Similar in structure but with different substitution patterns.
2-Fluoro-4-methoxypyridine: Lacks the bromine substituent, leading to different reactivity and applications.
2-Bromo-4-methoxypyridine: Lacks the fluorine substituent, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-4-fluoro-5-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
1256789-02-2 |
|---|---|
Molecular Formula |
C6H5BrFNO |
Molecular Weight |
206.01 g/mol |
IUPAC Name |
2-bromo-4-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |
InChI Key |
QJGXFQTUQLXNBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)







![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)

